molecular formula C13H17NO B8650058 N-(2-methylbenzyl)4-piperidone

N-(2-methylbenzyl)4-piperidone

Cat. No. B8650058
M. Wt: 203.28 g/mol
InChI Key: LHFRVPBWVSGTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279490B2

Procedure details

To a solution of 1.73 g of 4-(2-keto-1-benzimidazolyl)piperidine and 1.54 g of N-(2-methylbenzyl)4-piperidone in 20 ml of MeOH was added 51 ml of 0.3M methanolic solution of ZnCl2—NaBH3CN at room temperature. The reaction mixture was stirred at room temperature for 4 h and quenched with saturated aqueous NaHCO3. The mixture was extracted with EtOAc, and the organic layer was washed with the 1:1 solution of saturated aqueous NaHCO3 and brine, and dried over anhydrous Na2SO4. The organic solvent was evaporated and recrystallization of the residue from EtOAc gave 1.78 g of the target compound as a colorless powder.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
ZnCl2 NaBH3CN
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([CH:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[C:5]2[CH:13]=[CH:14][CH:15]=[CH:16][C:4]=2[NH:3]1.[CH3:17][C:18]1[CH:31]=[CH:30][CH:29]=[CH:28][C:19]=1[CH2:20][N:21]1[CH2:26][CH2:25][C:24](=O)[CH2:23][CH2:22]1>CO.[Cl-].[Cl-].[Zn+2].[BH3-]C#N.[Na+]>[CH3:17][C:18]1[CH:31]=[CH:30][CH:29]=[CH:28][C:19]=1[CH2:20][N:21]1[CH2:22][CH2:23][CH:24]([N:10]2[CH2:9][CH2:8][CH:7]([N:6]3[C:5]4[CH:13]=[CH:14][CH:15]=[CH:16][C:4]=4[NH:3][C:2]3=[O:1])[CH2:12][CH2:11]2)[CH2:25][CH2:26]1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
O=C1NC2=C(N1C1CCNCC1)C=CC=C2
Name
Quantity
1.54 g
Type
reactant
Smiles
CC1=C(CN2CCC(CC2)=O)C=CC=C1
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
ZnCl2 NaBH3CN
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2].[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with the 1:1 solution of saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated
CUSTOM
Type
CUSTOM
Details
recrystallization of the residue from EtOAc

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(CN2CCC(CC2)N2CCC(CC2)N2C(NC3=C2C=CC=C3)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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